1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(4-methylphenyl)hydrazide
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Overview
Description
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(4-methylphenyl)hydrazide is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This particular compound features a pyrazole ring substituted with a carboxylic acid, a nitro group, and a hydrazide moiety, making it a valuable intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(4-methylphenyl)hydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Hydrazide Formation: The final step involves the reaction of the nitro-substituted pyrazole with 4-methylphenylhydrazine under reflux conditions in a suitable solvent like ethanol.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(4-methylphenyl)hydrazide undergoes various chemical reactions, including:
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(4-methylphenyl)hydrazide has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive heterocycles with potential therapeutic properties.
Organic Synthesis: The compound is used as an intermediate in the preparation of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It can be employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(4-methylphenyl)hydrazide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to potential therapeutic effects . The hydrazide moiety can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(4-methylphenyl)hydrazide can be compared with similar compounds such as:
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester: This compound lacks the nitro and hydrazide groups, making it less reactive in certain chemical transformations.
Methyl 4-Nitro-1H-pyrazole-3-carboxylate: Similar in structure but with a methyl ester instead of a hydrazide, affecting its reactivity and applications.
The unique combination of functional groups in this compound makes it a versatile and valuable compound in various fields of research and industry.
Properties
CAS No. |
81016-47-9 |
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Molecular Formula |
C12H13N5O3 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
5-methyl-N'-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C12H13N5O3/c1-7-3-5-9(6-4-7)14-16-12(18)10-11(17(19)20)8(2)13-15-10/h3-6,14H,1-2H3,(H,13,15)(H,16,18) |
InChI Key |
MHQVMSOAZKBBPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NNC(=O)C2=NNC(=C2[N+](=O)[O-])C |
Origin of Product |
United States |
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